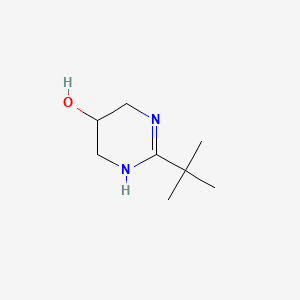
2-t-Butyl-5-hydroxy-1,4,5,6-tetrahydropyrimidine
Cat. No. B8278963
M. Wt: 156.23 g/mol
InChI Key: FSEACPAVFGLIME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05010193
Procedure details


57.7 g (0.3 mol) of 2-tert-butyl-5-hydroxy-3,4,5,6-tetrahydropyrimidine hydrochloride are dissolved in 100 ml of water and 20 ml of 45 percent strength sodium hydroxide solution are added. The precipitated product is filtered off with suction. 32.7 g (70% of theory) of 2-tert-butyl-5-hydroxy-3,4,5,6-tetrahydropyrimidine are thus obtained in the form of colorless crystals having melting point 210° C.
Quantity
57.7 g
Type
reactant
Reaction Step One



Yield
70%
Identifiers


|
REACTION_CXSMILES
|
Cl.[C:2]([C:6]1[NH:11][CH2:10][CH:9]([OH:12])[CH2:8][N:7]=1)([CH3:5])([CH3:4])[CH3:3].[OH-].[Na+]>O>[C:2]([C:6]1[NH:11][CH2:10][CH:9]([OH:12])[CH2:8][N:7]=1)([CH3:5])([CH3:3])[CH3:4] |f:0.1,2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
57.7 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.C(C)(C)(C)C1=NCC(CN1)O
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The precipitated product is filtered off with suction
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(C)(C)C1=NCC(CN1)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 32.7 g | |
| YIELD: PERCENTYIELD | 70% | |
| YIELD: CALCULATEDPERCENTYIELD | 69.8% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
